molecular formula C8H12O B1328911 1-Acetylcyclohexene CAS No. 932-66-1

1-Acetylcyclohexene

Cat. No.: B1328911
CAS No.: 932-66-1
M. Wt: 124.18 g/mol
InChI Key: LTYLUDGDHUEBGX-UHFFFAOYSA-N
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Description

1-Acetylcyclohexene is an organic compound with the molecular formula C8H12O. It is a clear, slightly yellow liquid with a boiling point of 201-202°C and a density of 0.966 g/mL at 25°C . This compound is known for its unique structure, which consists of a cyclohexene ring with an acetyl group attached to it. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

1-Acetyl-1-cyclohexene, also known as 1-Acetylcyclohexene, is a reactive compound . It has been shown to have hemolytic activity in vitro , indicating that its primary targets could be red blood cells.

Mode of Action

Given its reactivity and observed hemolytic activity , it may interact with cellular components, leading to changes in cell membrane integrity and potentially causing cell lysis.

Biochemical Pathways

Its role in the synthesis of bicyclic δ-halo-γ-lactones suggests that it may be involved in lactone biosynthesis pathways. These pathways are important for various biological processes, including signal transduction and defense mechanisms.

Pharmacokinetics

Given its chemical properties such as its molecular weight (12418 g/mol) and its liquid form at room temperature , it may be absorbed and distributed in the body following exposure. Its metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body.

Result of Action

Its observed hemolytic activity suggests that it may cause damage to red blood cells, potentially leading to hemolysis . This could result in the release of hemoglobin into the bloodstream, which can have various downstream effects depending on the extent of hemolysis.

Action Environment

The action, efficacy, and stability of 1-Acetyl-1-cyclohexene can be influenced by various environmental factors. For instance, its reactivity suggests that it may interact with other substances in the environment, potentially affecting its action. Furthermore, factors such as temperature and pH could influence its stability and reactivity .

Chemical Reactions Analysis

1-Acetylcyclohexene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetylcyclohexene has several applications in scientific research:

Comparison with Similar Compounds

1-Acetylcyclohexene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclohexene ring and an acetyl group, which imparts specific reactivity and applications in various fields.

Properties

IUPAC Name

1-(cyclohexen-1-yl)ethanone
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InChI

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYLUDGDHUEBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862478
Record name 1-(Cyclohex-1-en-1-yl)ethan-1-one
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Molecular Weight

124.18 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Acetylcyclohexene
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CAS No.

932-66-1, 88449-93-8
Record name 1-Acetylcyclohexene
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Record name 1-Acetylcyclohexene
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Record name Ethanone, 1-(cyclohexen-1-yl)-
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Record name 1-Acetylcyclohexene
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Record name 1-(Cyclohex-1-en-1-yl)ethan-1-one
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Record name Cyclohex-1-enylmethylketone
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Record name 1-ACETYLCYCLOHEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-acetylcyclohexene serves primarily as a versatile building block in organic synthesis. Its structure, featuring both a ketone and an alkene functional group, makes it highly reactive and amenable to various chemical transformations. [, ]

A: this compound (C8H12O) possesses a molecular weight of 124.18 g/mol. While the provided research papers don't offer detailed spectroscopic data, its structure can be characterized by techniques like NMR spectroscopy and infrared spectroscopy. These methods would reveal characteristic peaks associated with the carbonyl group, alkene, and cyclic alkane moieties present in the molecule. [, , ]

ANone: The presence of both an α,β-unsaturated ketone system and a six-membered ring allows this compound to participate in a variety of reactions, including:

  • Michael Reactions: It can act as an electrophile in Michael additions, reacting with nucleophiles at its β-carbon. This property has been exploited in synthesizing substituted decalones, which are important structural motifs in natural products. [, , , , ]
  • Cycloadditions: this compound can participate in [3+2] cycloadditions with allylsilanes in the presence of titanium tetrachloride, leading to the formation of bicyclo[n.3.0]alkanes. This reaction pathway offers a route to complex polycyclic structures. []
  • Photochemical Reactions: Under UV irradiation, this compound undergoes photoaddition with ethanol, yielding ethoxy-substituted cyclohexane derivatives. These adducts can further react to form octahydrobenzofuran derivatives through intramolecular hydrogen atom abstraction. []

A: Yes, the versatility of this compound as a synthetic building block has been demonstrated in the total synthesis of natural products like (+)-dihydrocompactin, a potent inhibitor of cholesterol biosynthesis. The key step in this synthesis involves a double Michael reaction of this compound with methyl crotonate. [] Researchers have also leveraged its reactivity to achieve syntheses of (±)-ε-cadinene, (±)-khusitone, and khusilal, showcasing its utility in constructing diverse terpenoid structures. [, ]

ANone: Yes, researchers have successfully developed both diastereoselective and enantioselective reactions using this compound. For instance:

  • Diastereoselective Michael Reactions: Acrylates bearing chiral auxiliaries react with the trimethylsilyl enol ether of this compound to afford 4-substituted 1-decalones with diastereoselectivity ranging from 0% to 70%. [, ]
  • Enantioselective Michael Reactions: Organocatalytic asymmetric Michael additions of this compound to nitroolefins have been reported, providing access to enantioenriched Michael adducts. []
  • Asymmetric [4+2] Cycloadditions: Organocatalysis has also enabled asymmetric [4+2] cycloadditions of this compound with cyano-substituted dienophiles, yielding bicyclic fused carbocycles with multiple stereocenters. []

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